molecular formula C22H16N2O2S2 B420423 N-[2'-(THIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-2-YL]THIOPHENE-2-CARBOXAMIDE

N-[2'-(THIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-2-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B420423
M. Wt: 404.5g/mol
InChI Key: OYZZSMQLKPGOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2’-[(thien-2-ylcarbonyl)amino]-1,1’-biphenyl-2-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2’-[(thien-2-ylcarbonyl)amino]-1,1’-biphenyl-2-yl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the biphenyl core and the introduction of the thiophene moiety. One common method involves the acylation of biphenyl derivatives with thiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{2’-[(thien-2-ylcarbonyl)amino]-1,1’-biphenyl-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-{2’-[(thien-2-ylcarbonyl)amino]-1,1’-biphenyl-2-yl}thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2’-[(thien-2-ylcarbonyl)amino]-1,1’-biphenyl-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2’-[(thien-2-ylcarbonyl)amino]-1,1’-biphenyl-2-yl}thiophene-2-carboxamide is unique due to its biphenyl core, which provides additional structural complexity and potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H16N2O2S2

Molecular Weight

404.5g/mol

IUPAC Name

N-[2-[2-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H16N2O2S2/c25-21(19-11-5-13-27-19)23-17-9-3-1-7-15(17)16-8-2-4-10-18(16)24-22(26)20-12-6-14-28-20/h1-14H,(H,23,25)(H,24,26)

InChI Key

OYZZSMQLKPGOQM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C3=CC=CS3)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C3=CC=CS3)NC(=O)C4=CC=CS4

Origin of Product

United States

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